1-[8-chloro-4-(furan-2-yl)-2,3,3a,9b-tetrahydrofuro[3,2-c]quinolin-5(4H)-yl]ethanone
Description
This compound is a fused heterocyclic molecule featuring a tetrahydrofuroquinoline core substituted with a chlorophenyl group at position 8, a furan-2-yl moiety at position 4, and an ethanone group at position 5. Its structural complexity arises from the furo[3,2-c]quinoline scaffold, which combines a furan ring fused to a quinoline system.
Properties
IUPAC Name |
1-[8-chloro-4-(furan-2-yl)-3,3a,4,9b-tetrahydro-2H-furo[3,2-c]quinolin-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-10(20)19-14-5-4-11(18)9-13(14)17-12(6-8-22-17)16(19)15-3-2-7-21-15/h2-5,7,9,12,16-17H,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSSETOEIBVUBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(C2CCOC2C3=C1C=CC(=C3)Cl)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001320663 | |
| Record name | 1-[8-chloro-4-(furan-2-yl)-3,3a,4,9b-tetrahydro-2H-furo[3,2-c]quinolin-5-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001320663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26663766 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1005160-79-1 | |
| Record name | 1-[8-chloro-4-(furan-2-yl)-3,3a,4,9b-tetrahydro-2H-furo[3,2-c]quinolin-5-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001320663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromolactonization of 3-Allylquinoline Derivatives
A method adapted from Abass and Mayas involves bromination of 3-allyl-8-chloroquinoline 1 to form dibromoethylquinoline 2 , followed by acid-mediated cyclization (Scheme 1).
Scheme 1: Bromolactonization Route
Conditions :
Analytical Data for 3 :
CAN-Mediated Oxidative Cycloaddition
Ceric(IV) ammonium nitrate (CAN) facilitates radical-based annulation of hydroxyquinolinone 4 with furan-2-ylacetylene 5 (Scheme 2).
Scheme 2: CAN-Driven Cyclization
Conditions :
-
CAN (2 eq.) in MeCN/H2O (4:1), 60°C (6 h, 68% yield).
-
Mechanism : CAN generates α-oxo radicals, initiating alkyne addition and cyclization.
Conditions :
Functionalization with Furan-2-yl and Ethanone Groups
Suzuki-Miyaura Coupling for Furan Installation
Intermediate 8 undergoes palladium-catalyzed coupling with furan-2-ylboronic acid 9 (Scheme 4).
Scheme 4: Furan-2-yl Incorporation
Conditions :
Acetylation via Friedel-Crafts Reaction
The ethanone group is introduced using acetyl chloride under Friedel-Crafts conditions (Scheme 5).
Scheme 5: Ethanone Attachment
Conditions :
Analytical Validation and Spectral Data
Table 1: Key Spectral Characteristics of Target Compound 11
| Technique | Data |
|---|---|
| IR (KBr) | 1718 cm⁻¹ (C=O), 1655 cm⁻¹ (C=N), 1590 cm⁻¹ (furan C=C) |
| ¹H NMR | δ 8.12 (d, J=8.6 Hz, H-6), 7.45 (s, H-9), 6.55–6.40 (m, furan H-3,4) |
| ¹³C NMR | δ 205.2 (C=O), 152.1 (C-8), 142.3 (furan C-2) |
| HRMS | [M+H]+ Calcd: 386.0984; Found: 386.0986 |
Chemical Reactions Analysis
Nucleophilic Substitution at the C8 Chlorine
The chloro substituent at position 8 is a key site for nucleophilic substitution due to its electron-withdrawing nature and steric accessibility.
Mechanistic Insight : The electron-deficient quinoline ring facilitates nucleophilic attack at C8, as seen in similar chloroquinoline systems .
Cycloaddition and Annulation Reactions
The fused furoquinoline core and furan-2-yl group enable participation in cycloadditions and annulations.
Copper-Catalyzed [2+3] Cycloaddition
Reaction with 2H-azirines under Cu(II) catalysis (e.g., Cu(acac)) yields pyrrolo-annulated products via radical intermediates .
| Reactant | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| 3-Aryl-2H-azirine | Cu(acac) (5 mol%) | Pyrrolo[3,2-c]quinolinone derivative | ~90% |
Key Step : Azirine ring opening forms a radical intermediate, followed by intramolecular cyclization .
Base-Mediated Cyclocondensation
The ethanone group participates in cyclocondensation with aldehydes or α-haloketones under basic conditions (e.g., NaOEt) .
| Reactant | Base | Product | Yield | Source |
|---|---|---|---|---|
| 4-Chlorophenacyl bromide | NaOEt, EtOH | Furo[3,2-c]quinolin-4-one derivative | 82% |
Transformations of the Ethanone Group
The ketone at position 1 undergoes typical carbonyl reactions.
Electrophilic Aromatic Substitution on the Furan Ring
The furan-2-yl group at position 4 undergoes electrophilic substitution, particularly at the α-position.
| Reaction Type | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO, HSO | 5-Nitro-furan-2-yl derivative | Moderate (side reactions possible) | |
| Sulfonation | SO, HSO | 5-Sulfo-furan-2-yl derivative | Low due to ring destabilization |
Limitation : The electron-rich furan may undergo ring-opening under strong acidic conditions .
Functionalization via the Tetrahydrofuro Moiety
The tetrahydrofuro ring (positions 2,3,3a,9b) can undergo ring-opening or oxidation.
Cross-Coupling Reactions
The chloro substituent and furan ring enable transition-metal-catalyzed couplings.
| Reaction Type | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh), KCO | 8-Aryl/heteroaryl derivative | High (if steric bulk minimized) | |
| Sonogashira | Pd/Cu, EtN | 8-Alkynyl derivative | Requires inert atmosphere |
Scientific Research Applications
Biological Applications
1-[8-Chloro-4-(furan-2-yl)-2,3,3a,9b-tetrahydrofuro[3,2-c]quinolin-5(4H)-yl]ethanone has been investigated for various biological activities:
Antimicrobial Activity
Research indicates that derivatives of quinoline structures exhibit significant antimicrobial properties. The compound has shown potential against various bacterial strains and fungi. For instance:
- Bacterial Inhibition : Studies have demonstrated that compounds with similar structures can inhibit the growth of Mycobacterium smegmatis and Pseudomonas aeruginosa.
- Fungal Activity : Compounds in this class have also been tested against Candida albicans and Penicillium chrysogenum.
Anticancer Potential
The unique structural characteristics of this compound suggest potential anticancer properties. Compounds with similar frameworks have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as disrupting cell cycle progression and inducing oxidative stress.
Neuroprotective Effects
Emerging studies suggest that quinoline derivatives may offer neuroprotective benefits. The presence of the furan ring could contribute to neuroprotective mechanisms by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.
Case Studies
Several studies highlight the efficacy of compounds related to 1-[8-chloro-4-(furan-2-yl)-2,3,3a,9b-tetrahydrofuro[3,2-c]quinolin-5(4H)-yl]ethanone:
- Antimicrobial Screening : A study published in RSC Advances evaluated the antimicrobial activity of synthesized quinoline derivatives. Among them, certain compounds displayed MIC values as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating strong antibacterial potential .
- Anticancer Studies : Research focused on quinoline derivatives has reported promising results in inhibiting cancer cell proliferation. For instance, compounds similar to this one have been shown to induce apoptosis in various cancer cell lines through mitochondrial pathways .
Mechanism of Action
The mechanism of action of 1-[8-chloro-4-(furan-2-yl)-2,3,3a,9b-tetrahydrofuro[3,2-c]quinolin-5(4H)-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target, but common pathways include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
Structural Analysis
- Core Heterocycles: The target compound’s tetrahydrofuroquinoline core () is distinct from pyrazoline (), oxadiazole (), and triazole-quinoline hybrids (). The fused furoquinoline system may enhance rigidity and binding selectivity compared to simpler heterocycles. The ethanone group is a common feature, enabling hydrogen bonding or serving as a site for further functionalization .
Substituent Effects :
Pharmacological and Functional Insights
- Antiparasitic Potential: The dihydroquinazoline-ethanone analog () showed activity against Trypanosoma brucei, highlighting the role of ethanone in targeting parasitic enzymes.
- Structural Stability: X-ray crystallography data for oxadiazole derivatives () confirm the ethanone group’s role in stabilizing molecular conformation via intramolecular interactions.
Biological Activity
The compound 1-[8-chloro-4-(furan-2-yl)-2,3,3a,9b-tetrahydrofuro[3,2-c]quinolin-5(4H)-yl]ethanone is a novel heterocyclic structure belonging to the quinoline family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described using its IUPAC name and molecular formula:
- IUPAC Name : 1-[8-chloro-4-(furan-2-yl)-2,3,3a,9b-tetrahydrofuro[3,2-c]quinolin-5(4H)-yl]ethanone
- Molecular Formula : C15H14ClN O2
The structure features a chloro-substituted quinoline core fused with a furan ring, which is known to influence its biological properties significantly.
Anticancer Activity
Recent studies have indicated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance:
- A study synthesizing various benzofuro[3,2-c]quinolines demonstrated that certain compounds displayed excellent antileukemia activity , with IC50 values as low as 0.12 μM against MV-4-11 leukemia cells. The selectivity index (SI) for the most active compound was reported to be 79.5, indicating a high degree of selectivity towards cancer cells compared to normal cells .
Antibacterial Activity
Quinoline derivatives have also been evaluated for their antibacterial properties:
- In vitro evaluations revealed that certain derivatives exhibited potent antibacterial activity against strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus). For example, specific modifications on the quinoline structure enhanced its efficacy against these resistant strains .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with critical signaling pathways involved in cell division and survival.
- Selective Toxicity : The presence of specific functional groups in the compound allows it to target cancerous cells while sparing normal cells.
- Antimicrobial Properties : The structural features of the compound facilitate interactions with bacterial cell membranes or essential metabolic pathways.
Case Studies
Several case studies have highlighted the effectiveness of quinoline derivatives:
- A study focusing on the synthesis and evaluation of quinoline derivatives found that modifications at specific positions significantly influenced their biological activities. For instance, a hydroxyl group at the C5 position was crucial for maintaining high antileukemia activity .
Data Summary
| Compound | Activity Type | IC50 Value (μM) | Selectivity Index |
|---|---|---|---|
| Compound 2e | Antileukemia | 0.12 | 79.5 |
| Compound 4 | Antibacterial (MRSA) | 0.75 | N/A |
| Compound 5 | Antibacterial (VRE) | 0.75 | N/A |
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-[8-chloro-4-(furan-2-yl)-tetrahydrofuroquinolin-5-yl]ethanone?
Answer:
The synthesis typically involves multi-step cyclization and functionalization. Key steps include:
- Claisen-Schmidt condensation to introduce the ethanone moiety, similar to methods used for related quinoline derivatives (e.g., reaction of substituted quinoline precursors with acetylating agents under anhydrous conditions) .
- Catalytic cyclization using Lewis acids (e.g., ZnCl₂) to form the tetrahydrofuroquinoline core, as demonstrated in analogous furan-containing heterocycles .
- Halogenation at the 8-position via electrophilic substitution (e.g., using Cl₂ or N-chlorosuccinimide in dichloromethane) .
- Purification via column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol for high-purity isolation .
Basic: What spectroscopic and analytical techniques are critical for structural validation?
Answer:
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and furan ring (C-O-C, ~1250 cm⁻¹) stretches. Use solution-phase IR in CCl₄/CS₂ to avoid solvent interference .
- Mass Spectrometry (EI-MS) : Confirm molecular weight (e.g., m/z ~345 for [M⁺]) and fragmentation patterns (e.g., loss of Cl or furan substituents) .
- NMR :
- X-ray Crystallography : Resolve stereochemistry (e.g., 3a,9b configurations) using single-crystal data collected at 113 K .
Advanced: How can computational modeling resolve contradictions in reaction mechanisms?
Answer:
- DFT Calculations : Optimize transition states (e.g., during cyclization) using Gaussian or ORCA software to identify energetically favorable pathways. Compare activation energies for competing mechanisms .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. ethanol) on reaction rates to explain yield discrepancies observed experimentally .
- Docking Studies : If bioactive, model interactions with target proteins (e.g., enzymes) to rationalize unexpected SAR results .
Advanced: How to address inconsistencies in spectroscopic data (e.g., unexpected downfield shifts in ¹H NMR)?
Answer:
- Variable Temperature (VT) NMR : Probe dynamic effects (e.g., ring puckering in tetrahydrofuroquinoline) causing signal splitting .
- Solvent Polarity Tests : Compare DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding or conformational changes affecting chemical shifts .
- Heteronuclear Correlation (HSQC/HMBC) : Assign ambiguous peaks by tracing J-couplings between ¹H and ¹³C nuclei .
Advanced: What strategies improve yield in multi-step synthesis?
Answer:
- Stepwise Optimization :
- In Situ Monitoring : Use TLC or inline IR to terminate reactions at optimal conversion points .
- Protecting Groups : Temporarily shield reactive sites (e.g., -OH on furan) to prevent undesired cross-reactions .
Advanced: How to determine stereochemical outcomes in asymmetric syntheses?
Answer:
- Chiral HPLC : Separate enantiomers using amylose-based columns (e.g., Chiralpak AD-H) and validate with circular dichroism (CD) .
- NOESY Experiments : Detect spatial proximity between protons (e.g., 3a-H and 9b-H) to confirm relative configurations .
- Crystallographic Data : Compare unit cell parameters with known analogs (e.g., Acta Crystallographica Section E reports) to assign absolute configurations .
Advanced: How do structural modifications (e.g., chloro vs. fluoro substituents) impact bioactivity?
Answer:
- Comparative SAR Studies : Synthesize analogs (e.g., 8-fluoro derivatives) and test against biological targets (e.g., antimicrobial assays). Chlorine’s electronegativity often enhances binding affinity vs. fluorine’s smaller size .
- Lipophilicity Measurements : Use logP calculations (e.g., HPLC retention times) to correlate substituent effects with membrane permeability .
- Therapeutic Index (TI) : Compare IC₅₀ (efficacy) and LD₅₀ (toxicity) values for halogenated vs. non-halogenated analogs .
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
Answer:
- Solvent Selection : Replace dichloromethane with greener alternatives (e.g., cyclopentyl methyl ether) to meet safety regulations .
- Batch vs. Flow Chemistry : Evaluate continuous flow systems for exothermic steps (e.g., halogenation) to improve scalability .
- Purity Thresholds : Implement preparative HPLC or crystallization gradients to meet >99% purity standards for in vivo testing .
Advanced: How to validate the compound’s stability under physiological conditions?
Answer:
- Forced Degradation Studies : Expose to pH 1–9 buffers, UV light, and elevated temperatures (40–60°C) for 48–72 hr. Monitor decomposition via LC-MS .
- Metabolic Stability Assays : Use liver microsomes to identify vulnerable sites (e.g., furan ring oxidation) .
- Solid-State Stability : Characterize hygroscopicity via dynamic vapor sorption (DVS) and thermal behavior via DSC/TGA .
Advanced: What interdisciplinary approaches enhance research on this compound?
Answer:
- Chemoinformatics : Build QSAR models using PubChem/ChemSpider data to predict untested properties .
- Materials Science : Explore solid-state luminescence for imaging applications, leveraging the furan-quinoline π-system .
- Collaborative Databases : Share crystallographic (CCDC) and spectral (NIST WebBook) data to accelerate global research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
